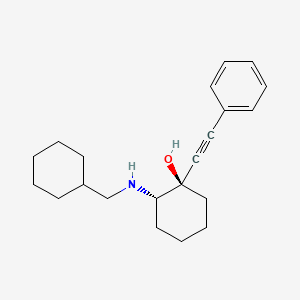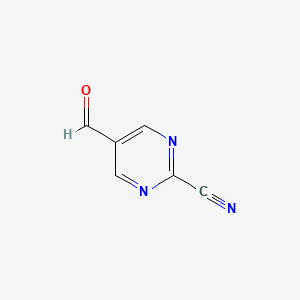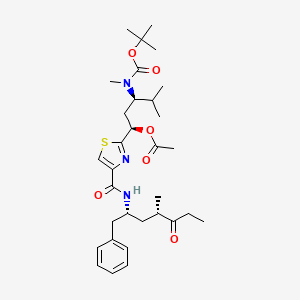
N-Boc-PEG3-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-PEG3-t-butyl ester is a polyethylene glycol-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its polyethylene glycol chain, which provides water solubility and flexibility, and its tert-butyl ester group, which serves as a protecting group that can be removed under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG3-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated purification systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution: The polyethylene glycol chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Common reagents include alkyl halides and sulfonates, with reactions often conducted in polar aprotic solvents such as dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used under controlled conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Substitution: Yields various substituted polyethylene glycol derivatives.
Oxidation and Reduction: Forms oxidized or reduced polyethylene glycol derivatives.
Applications De Recherche Scientifique
N-Boc-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism of action of N-Boc-PEG3-t-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the tert-butyl ester group can be removed to expose reactive sites for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-PEG2-t-butyl ester: Similar structure but with a shorter polyethylene glycol chain.
N-Boc-PEG4-t-butyl ester: Similar structure but with a longer polyethylene glycol chain.
N-Boc-PEG3-bromide: Contains a bromide group instead of a tert-butyl ester group.
Uniqueness
N-Boc-PEG3-t-butyl ester is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility and flexibility. The tert-butyl ester group serves as an effective protecting group that can be easily removed under mild conditions, making it a versatile compound for various chemical modifications .
Propriétés
Formule moléculaire |
C18H35NO7 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H35NO7/c1-17(2,3)25-15(20)7-9-22-11-13-24-14-12-23-10-8-19-16(21)26-18(4,5)6/h7-14H2,1-6H3,(H,19,21) |
Clé InChI |
XQRYTIPGEZRBQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)
![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)



![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)
